(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-phenylmethanesulfonamide
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Description
Synthesis Analysis
The synthesis of compounds structurally related to “(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-phenylmethanesulfonamide” has been extensively studied. For example, the reaction of tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine leads to compounds with a similar pyrazolyl substituent, highlighting the flexibility in synthesizing analogues of this compound.
Molecular Structure Analysis
The molecular formula of the compound is C18H25N3O4. The InChIKey, which is a unique identifier for chemical substances, is SRAXECDFUQVIEE-AATRIKPKSA-N .
Physical and Chemical Properties Analysis
The molecular weight of the compound is 347.4 g/mol. It has a XLogP3-AA value of 1.5, which is a measure of its lipophilicity. The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors. The compound has 5 rotatable bonds .
Scientific Research Applications
Furan Derivatives in Medicinal Chemistry
Furan derivatives are important in drug design due to their presence in bioactive molecules. The significance of furan-2-yl and furan-3-yl substituents in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues has been demonstrated. These compounds are involved in antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. The bioisosteric replacement of aryl substituents with heteroaryl ones impacts activities, underscoring the potential of furan derivatives in therapeutic applications (Ostrowski, 2022).
Piperidine Functionalities in Drug Discovery
Piperidine and its derivatives are pharmacophoric groups found in several antipsychotic agents. Arylcycloalkylamines and their arylalkyl substituents, including structures like piperidines and piperazines, improve the potency and selectivity of binding affinity at D2-like receptors. This suggests the relevance of piperidine functionalities in the development of new therapeutic agents targeting neuroreceptors (Sikazwe et al., 2009).
Sulfonamide Groups in Therapeutics
The sulfonamide group is a common feature in many clinically used drugs, such as diuretics, carbonic anhydrase inhibitors, and antiepileptics. Research on sulfonamides continues to yield novel drugs with significant antitumor activity and other biological properties. The presence of this functional group in a compound could indicate potential pharmacological applications, especially in the development of new drugs with optimized activity and selectivity (Carta, Scozzafava, & Supuran, 2012).
Properties
IUPAC Name |
N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c23-20(9-8-19-7-4-14-26-19)22-12-10-17(11-13-22)15-21-27(24,25)16-18-5-2-1-3-6-18/h1-9,14,17,21H,10-13,15-16H2/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYGZSFAHJWCRE-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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